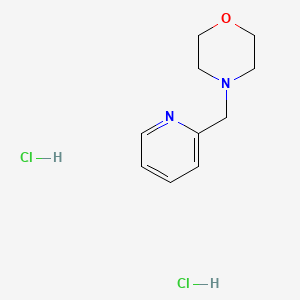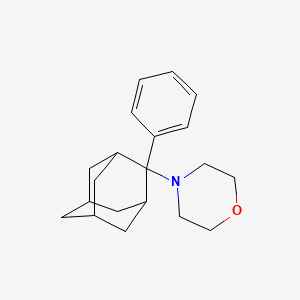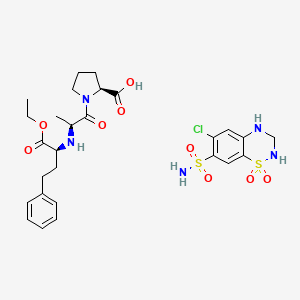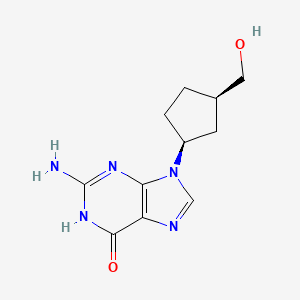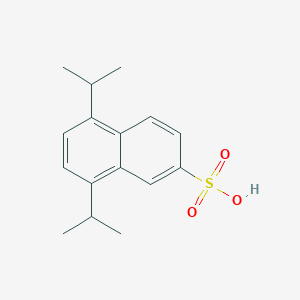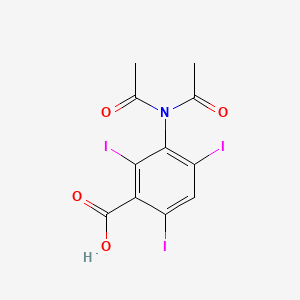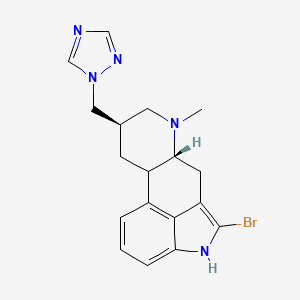
Meso-nordihydroguaiaretic acid tetrapropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-nordihydroguaiaretic acid tetrapropionate is a derivative of nordihydroguaiaretic acid, a phenolic lignan primarily extracted from the creosote bush, Larrea tridentata . This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments . The tetrapropionate derivative is synthesized to enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-nordihydroguaiaretic acid tetrapropionate typically involves the esterification of nordihydroguaiaretic acid with propionic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography to obtain the pure tetrapropionate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade propionic anhydride and catalysts to achieve high yields. The purification process may include additional steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Meso-nordihydroguaiaretic acid tetrapropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the quinones back to the original phenolic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced phenolic compounds, and substituted derivatives .
Scientific Research Applications
Meso-nordihydroguaiaretic acid tetrapropionate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of meso-nordihydroguaiaretic acid tetrapropionate involves its potent antioxidant activity. The compound scavenges reactive oxygen species, thereby reducing oxidative stress . It also inhibits lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid to pro-inflammatory leukotrienes . This inhibition reduces inflammation and has potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Meso-nordihydroguaiaretic acid tetrapropionate is unique due to its enhanced stability and bioavailability compared to its parent compound, nordihydroguaiaretic acid . Similar compounds include:
Nordihydroguaiaretic acid: The parent compound with potent antioxidant properties but lower stability.
Acetyl nordihydroguaiaretic acid: Another derivative with improved stability and bioavailability.
Dihydroguaiaretic acid: A related lignan with similar antioxidant properties.
These compounds share similar biological activities but differ in their stability, bioavailability, and specific applications .
Properties
CAS No. |
119189-40-1 |
|---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[4-[(2S,3R)-4-[3,4-di(propanoyloxy)phenyl]-2,3-dimethylbutyl]-2-propanoyloxyphenyl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-27(31)35-23-13-11-21(17-25(23)37-29(33)9-3)15-19(5)20(6)16-22-12-14-24(36-28(32)8-2)26(18-22)38-30(34)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3/t19-,20+ |
InChI Key |
LZYAHGGVARLOFY-BGYRXZFFSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)C[C@@H](C)[C@@H](C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)CC(C)C(C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


